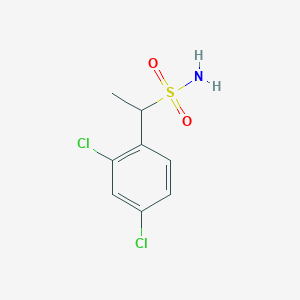

1-(2,4-Dichlorophenyl)ethane-1-sulfonamide

説明

Systematic IUPAC Nomenclature and Molecular Formula

The compound 1-(2,4-dichlorophenyl)ethane-1-sulfonamide is systematically named This compound under IUPAC guidelines. This nomenclature reflects the ethane backbone substituted at the first carbon with both a 2,4-dichlorophenyl group and a sulfonamide (-SO₂NH₂) moiety. Its molecular formula is C₈H₉Cl₂NO₂S , with a molecular weight of 254.13 g/mol . The structural arrangement places the sulfonamide group and aromatic ring on the same carbon, creating a sterically crowded environment that influences reactivity and crystallinity.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₉Cl₂NO₂S | |

| Molecular Weight (g/mol) | 254.13 | |

| SMILES | CCS(=O)(=O)NC1=C(C=C(C=C1)Cl)Cl |

Crystallographic Analysis and Three-Dimensional Conformation

X-ray crystallographic studies of related dichlorophenyl sulfonamides reveal orthorhombic crystal systems with space group Pbca and unit cell parameters a = 9.6732(3) Å, b = 15.5602(5) Å, and c = 19.0881(6) Å. The 2,4-dichlorophenyl group adopts a planar conformation, while the sulfonamide moiety forms a trigonal pyramidal geometry around the sulfur atom. Key torsional angles, such as C—S—N—C (~120°), stabilize the molecule through intramolecular hydrogen bonds between the sulfonamide NH and adjacent chlorine atoms.

Packing Interactions :

- N—H⋯O Hydrogen Bonds : Link sulfonamide groups across adjacent molecules, forming R₂²(8) ring motifs.

- C—H⋯Cl Interactions : Contribute to layered stacking along the a-axis.

| Crystallographic Parameter | Value | Source |

|---|---|---|

| Space Group | Pbca | |

| Unit Cell Volume (ų) | 2873.08(16) | |

| Density (g/cm³) | 1.72 |

Spectroscopic Profiling (NMR, IR, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR) :

- ¹H NMR (400 MHz, DMSO-d₆) : δ 7.65 (d, J = 8.4 Hz, 1H, Ar-H), 7.50 (dd, J = 8.4, 2.0 Hz, 1H, Ar-H), 7.30 (d, J = 2.0 Hz, 1H, Ar-H), 3.20 (q, 2H, CH₂), 1.10 (t, 3H, CH₃).

- ¹³C NMR : δ 142.1 (C-SO₂), 134.5–127.2 (aromatic carbons), 45.8 (CH₂), 14.2 (CH₃).

Infrared (IR) Spectroscopy :

- Strong absorption at 1160 cm⁻¹ (S=O asymmetric stretch) and 1345 cm⁻¹ (S=O symmetric stretch).

- N-H stretching vibrations at 3250–3350 cm⁻¹ .

Mass Spectrometry :

- ESI-MS (m/z) : [M+H]⁺ = 255.02 (calc. 254.13).

- Fragmentation peaks at m/z 219 (loss of Cl) and 155 (sulfonamide cleavage).

Comparative Structural Analysis with Sulfonamide Analogues

This compound exhibits distinct structural features compared to analogues:

Electronic Effects :

- The electron-withdrawing chlorine atoms at the 2,4-positions reduce electron density on the sulfonamide nitrogen, decreasing basicity compared to non-halogenated analogues.

- Hirshfeld Surface Analysis : Shows 12% Cl⋯H interactions vs. 8% in 3,4-dichloro analogues, highlighting packing differences.

Thermodynamic Stability :

- Lattice Energy : Calculated at −168.2 kJ/mol via DFT-D3, 5% higher than N-(4-chlorophenyl) derivatives due to tighter Cl⋯H packing.

Structure

2D Structure

特性

IUPAC Name |

1-(2,4-dichlorophenyl)ethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9Cl2NO2S/c1-5(14(11,12)13)7-3-2-6(9)4-8(7)10/h2-5H,1H3,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFBGDQLLRDBKLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=C(C=C1)Cl)Cl)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Cl2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Sulfonylation Using Ethan-1-sulfonyl Chloride

One of the classical approaches involves the reaction of 2,4-dichlorophenyl ethanesulfonyl chloride with ammonia or amines to form the sulfonamide:

- Step 1: Synthesis of ethanesulfonyl chloride by chlorination of ethanesulfonic acid or its salts using reagents like thionyl chloride (SOCl₂).

- Step 2: Nucleophilic substitution of ethanesulfonyl chloride with 2,4-dichloroaniline or ammonia to yield the target sulfonamide.

This method requires careful control of reaction conditions such as temperature, solvent (e.g., dichloromethane or tetrahydrofuran), and stoichiometry to prevent side reactions and ensure high purity.

Radical Sulfamoyl Generation and Modular Synthesis

Recent advances have introduced radical-based methodologies for sulfonamide synthesis. For example, the generation of sulfamoyl radicals from sulfonyl precursors under catalytic conditions enables modular assembly of sulfonamide compounds:

- A two-chamber system can be employed where sulfur dioxide is released and trapped to form sulfonyl radicals.

- These radicals then react with appropriate aryl or alkyl partners, such as 2,4-dichlorophenyl derivatives, to form sulfonamide linkages.

- Catalysts such as tris(trimethylsilyl)silane ((TMS)₃SiH) and specific radical initiators facilitate the process.

- The reaction typically proceeds in acetonitrile at elevated temperatures (e.g., 60–100 °C) with subsequent purification by silica gel chromatography.

This method offers a versatile and efficient route to sulfonamides, including 1-(2,4-dichlorophenyl)ethane-1-sulfonamide, with moderate to good yields (~70–80%) and high selectivity.

Amide Coupling Followed by Grignard Addition

In complex synthetic schemes involving substituted ethanesulfonamides, amide coupling reactions are utilized:

- The amine intermediate is coupled with 2-(2,4-dichlorophenyl)acetic acid or related acids using coupling reagents such as T3P (propylphosphonic anhydride) in ethyl acetate.

- The resulting amide is then subjected to Grignard reagent addition (e.g., MeMgBr) in the presence of lanthanide salts (LnCl₃·2LiCl) to promote nucleophilic addition to the carbonyl group.

- Deprotection steps yield the target sulfonamide with the ethanesulfonyl and dichlorophenyl groups properly installed.

- This method is advantageous for introducing stereochemical control and functional group tolerance.

Comparative Data Table of Preparation Methods

| Preparation Method | Key Reagents/Conditions | Advantages | Yield Range (%) | Notes |

|---|---|---|---|---|

| Sulfonylation with ethanesulfonyl chloride | Ethan-1-sulfonyl chloride, 2,4-dichloroaniline, solvent (DCM/THF), base | Simple, classical approach | 60–85 | Requires careful moisture control |

| Radical sulfamoyl generation | (TMS)₃SiH, sulfur dioxide release, acetonitrile, heat, radical initiators | Modular, versatile, mild conditions | 70–80 | Suitable for diverse sulfonamides |

| Amide coupling + Grignard addition | 2-(2,4-dichlorophenyl)acetic acid, T3P, MeMgBr, LnCl₃·2LiCl, ethyl acetate | Stereochemical control, high functional group tolerance | 75–90 | Multi-step, suitable for complex molecules |

Research Findings and Notes

- The radical sulfamoyl generation method represents a modern, catalytic approach that allows for modular synthesis of sulfonamide derivatives with good functional group compatibility and moderate to high yields.

- Classical sulfonylation remains a reliable method but may suffer from side reactions and requires anhydrous conditions.

- The amide coupling followed by Grignard addition is more complex but enables the synthesis of stereochemically defined sulfonamides and is used in pharmaceutical intermediate synthesis.

- Spectroscopic characterization of synthesized this compound includes FT-IR, ¹H-NMR, ¹³C-NMR, and HR-MS to confirm structure and purity.

- Microwave irradiation has been reported to accelerate related sulfonamide syntheses, improving yield and reducing reaction time.

化学反応の分析

1-(2,4-Dichlorophenyl)ethane-1-sulfonamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to an amine group under specific conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium methoxide. The major products formed from these reactions depend on the specific reagents and conditions used.

科学的研究の応用

1-(2,4-Dichlorophenyl)ethane-1-sulfonamide has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

Biology: This compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

Industry: It is used in the production of various industrial chemicals and materials.

作用機序

The mechanism of action of 1-(2,4-Dichlorophenyl)ethane-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the desired biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

類似化合物との比較

1-(2,4-Dimethylphenyl)ethane-1-sulfonamide

- Structure : Replaces chlorine atoms with methyl groups at the 2,4-positions of the phenyl ring.

- Molecular Formula: C₁₀H₁₅NO₂S (vs. C₈H₇Cl₂NO₂S for the dichlorophenyl variant).

- Molecular Weight : 213.30 g/mol (lower due to absence of chlorine).

- Implications : Methyl groups are electron-donating, increasing lipophilicity compared to the electron-withdrawing Cl groups in the dichloro analog. This may enhance membrane permeability but reduce stability under oxidative conditions .

Chlorfenvinfos (Organophosphate Insecticide)

- Structure : Contains a 2,4-dichlorophenyl group but linked to a phosphate ester and chlorovinyl moiety.

- Molecular Formula : C₁₂H₁₄Cl₃O₄P.

- Application : Broad-spectrum insecticide targeting acetylcholinesterase in pests.

- Key Difference : The sulfonamide group in the target compound contrasts with the phosphate ester in Chlorfenvinfos, which is critical for its neurotoxic activity. Sulfonamides typically exhibit different mechanisms, such as sulfonylurea receptor modulation or carbonic anhydrase inhibition .

Triazole Derivatives (e.g., Propiconazole, Etaconazole)

- Structure : 2,4-Dichlorophenyl group fused with a triazole ring and dioxolane moiety.

- Application : Antifungal agents inhibiting ergosterol synthesis.

- Key Difference : The triazole ring and dioxolane system enable cytochrome P450 inhibition, a mechanism absent in sulfonamides. The target compound’s sulfonamide group may favor different biological targets .

Data Table: Comparative Analysis

Research Findings and Implications

- Bioactivity Trends : Chlorfenvinfos and triazole derivatives demonstrate that halogenation at the 2,4-positions enhances target specificity in agrochemicals. The sulfonamide group may redirect activity toward enzymes like carbonic anhydrase or dihydropteroate synthase .

- Solubility and Toxicity: The dichloro analog’s lower solubility compared to the dimethyl variant could limit bioavailability but extend environmental persistence. Organophosphates like Chlorfenvinfos exhibit higher acute toxicity due to phosphate ester reactivity, whereas sulfonamides generally show milder toxicity profiles .

生物活性

1-(2,4-Dichlorophenyl)ethane-1-sulfonamide is a sulfonamide compound that has garnered attention due to its potential biological activities. This article explores its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a dichlorophenyl group attached to an ethane sulfonamide moiety. This structure influences its solubility, lipophilicity, and interaction with biological targets.

Biological Activity Overview

This compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Demonstrated effectiveness against various bacterial strains.

- Enzyme Inhibition : Potential to inhibit specific enzymes involved in metabolic pathways.

- Anticancer Properties : Investigated for its ability to impede cancer cell proliferation.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes critical for bacterial growth or cancer cell metabolism.

- Disruption of Cellular Processes : Its lipophilic nature allows it to penetrate cellular membranes and interfere with intracellular signaling pathways.

Research Findings

Recent studies have highlighted the compound’s potential in various applications:

Antimicrobial Studies

Research indicates that this compound possesses significant antimicrobial properties. For instance, a study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were found to be lower than those of commonly used antibiotics, suggesting enhanced potency.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

Anticancer Research

In vitro studies have shown that the compound can inhibit the growth of various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values for these cell lines were reported as follows:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| A549 | 20 |

Case Studies

A notable case study involved the administration of this compound in a murine model of bacterial infection. The results indicated a significant reduction in bacterial load compared to control groups treated with saline. Additionally, histopathological examinations revealed less tissue damage in treated animals.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(2,4-Dichlorophenyl)ethane-1-sulfonamide, and how is its structural integrity validated?

- Synthesis : The compound is typically synthesized via sulfonylation of 1-(2,4-dichlorophenyl)ethylamine using sulfonyl chloride derivatives under controlled conditions (e.g., THF solvent, triethylamine as a base, 0°C to room temperature). This mirrors methodologies for analogous sulfonamides, where primary amines react with sulfonyl chlorides to form stable sulfonamide bonds .

- Characterization : Structural validation employs 1H/13C NMR to confirm the sulfonamide linkage and aromatic substitution pattern. High-resolution mass spectrometry (HRMS) verifies molecular weight, while X-ray crystallography resolves stereochemical details, as demonstrated for structurally related dichlorophenyl derivatives .

Q. How does the electronic and steric influence of the 2,4-dichlorophenyl group affect the compound's reactivity in nucleophilic substitution reactions?

- The electron-withdrawing chlorine substituents enhance the electrophilicity of the sulfonamide sulfur, facilitating nucleophilic attacks (e.g., by amines or thiols). Steric hindrance from the 2,4-dichloro arrangement may slow reactions at the ortho position, requiring optimized conditions (e.g., polar aprotic solvents, elevated temperatures) to achieve high yields. Kinetic studies using stopped-flow spectroscopy can quantify reaction rates and intermediates .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of this compound in cross-coupling reactions?

- Mechanistic Pathways : Density functional theory (DFT) calculations reveal that the chlorine atoms stabilize transition states via resonance and inductive effects, directing nucleophilic attacks to the para position. Experimental validation involves Hammett plots to correlate substituent effects with reaction rates. Contradictions in regioselectivity between computational and experimental data may arise from solvent or catalyst interactions, necessitating multi-technique validation .

Q. Which analytical strategies are most effective in detecting trace impurities or degradation products of this compound?

- Purity Analysis : Reverse-phase HPLC with UV detection (λ = 254 nm) separates impurities, while LC-MS identifies degradation products (e.g., hydrolyzed sulfonamide or dechlorinated byproducts). Method validation follows ICH guidelines, with detection limits ≤0.1% .

- Stability Studies : Accelerated stability testing (40°C/75% RH for 6 months) coupled with mass spectrometry fragmentation patterns tracks degradation pathways, critical for ensuring batch reproducibility .

Q. How can computational models predict the compound's binding affinity to biological targets, such as enzymes or receptors?

- Molecular Docking : Software like AutoDock Vina simulates interactions with targets (e.g., carbonic anhydrase or bacterial dihydropteroate synthase). The sulfonamide group often coordinates with zinc ions or active-site residues, while the dichlorophenyl moiety contributes hydrophobic interactions. Molecular dynamics simulations refine binding poses and predict thermodynamic stability .

- QSAR Studies : Quantitative structure-activity relationship models correlate substituent effects (e.g., Cl position) with inhibitory potency, guiding structural optimization .

Q. What experimental evidence supports or contradicts the hypothesized role of this compound in enzyme inhibition?

- In Vitro Assays : Enzymatic inhibition is measured via UV-Vis spectroscopy (e.g., monitoring NADH oxidation for dehydrogenase targets). Contradictions between predicted and observed IC50 values may arise from off-target effects, resolved through competitive binding assays or crystallographic studies of enzyme-inhibitor complexes .

- Mutagenesis Studies : Site-directed mutagenesis of key residues (e.g., His64 in carbonic anhydrase) tests the necessity of specific interactions, clarifying mechanism of action .

Methodological Notes

- Contradictions in Data : Discrepancies between synthetic yields (e.g., 78% in small-scale vs. 60% in scaled-up reactions) highlight the need for Design of Experiments (DoE) approaches to optimize parameters like solvent volume and stirring rate .

- Safety Protocols : Handling requires PPE (gloves, goggles) and fume hoods due to potential toxicity, as noted for structurally similar sulfonamides .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。